2-bromo-N-cyclohexyl-N-methylbenzamide
Description
Contextualization within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds derived from benzoic acid and ammonia (B1221849) or an amine. wikipedia.orgchemicalbook.com The core structure consists of a benzene (B151609) ring attached to a carboxamide group (-C(=O)N-). nih.gov This functional group is a cornerstone in organic and medicinal chemistry due to its chemical stability and its ability to participate in hydrogen bonding. researchgate.netguidechem.com The amide bond's planarity, a result of resonance between the nitrogen lone pair and the carbonyl group, is a defining feature that influences the three-dimensional shape of these molecules. researchgate.net
Benzamides are not merely synthetic curiosities; they are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. wikipedia.orgresearchgate.net The versatility of the benzamide scaffold allows for extensive chemical modification. By altering the substituents on both the aromatic ring and the amide nitrogen, chemists can fine-tune the molecule's properties to achieve desired biological effects. N-substituted benzamides, for instance, are the subject of extensive research for developing novel therapeutic agents, including antitumor and anticonvulsant drugs. nih.govacs.org The synthesis of these compounds is often achieved through the acylation of a suitable amine with a benzoyl chloride derivative. chemicalbook.comacs.orgchemicalbook.com
Within this context, 2-bromo-N-cyclohexyl-N-methylbenzamide is classified as a tertiary, N,N-disubstituted benzamide. The presence of the cyclohexyl and methyl groups on the nitrogen atom prevents the formation of hydrogen bonds at the amide nitrogen, a feature that can significantly alter its interaction with biological targets compared to primary or secondary amides.
Table 1: Physicochemical Properties of this compound and Key Precursors Note: Data for the primary compound is limited; properties are often predicted or based on similar structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 948437-03-4 | C₁₄H₁₈BrNO | 296.21 |
| 2-Bromobenzoyl chloride | 7154-66-7 | C₇H₄BrClO | 219.46 |
| N-Methylcyclohexylamine | 100-60-7 | C₇H₁₅N | 113.20 |
Significance and Potential Research Avenues for Halogenated Benzamides
The introduction of halogen atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. Halogenation, particularly with bromine, can profoundly influence a compound's physicochemical properties such as lipophilicity, polarity, and metabolic stability. pressbooks.pub The carbon-halogen bond can alter a molecule's conformation and electronic distribution, which in turn affects its bioavailability and how it interacts with biological macromolecules. researchgate.netpressbooks.pub
Halogenated benzamides are a significant subclass, with research demonstrating their potential in various applications. dcu.ie For example, different halogenated benzamide derivatives have been synthesized and evaluated as potential radioligands for imaging dopamine (B1211576) D2 receptors in the brain, a critical tool for diagnosing malfunctions in dopaminergic neurotransmission. nih.gov Studies have shown that the type and position of the halogen can impact the compound's affinity and selectivity for these receptors. nih.gov Other research has explored halogenated benzamides as potential antiparasitic agents. nih.gov
The specific placement of the bromine atom at the ortho-position (position 2) in this compound is of particular interest. Ortho-substitution on the phenyl ring of a benzamide can increase the rotational barrier around the C(aryl)-C(carbonyl) bond, which can enforce a more rigid molecular conformation. researchgate.net This conformational restriction can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for a specific biological target. Therefore, potential research avenues for this compound and its analogs could include their investigation as conformationally restricted probes for various receptors or enzymes.
Table 2: Examples of Research on Halogenated Benzamides
| Research Area | Example Compounds/Derivatives | Investigated Properties/Applications | Reference(s) |
| Dopamine Receptor Ligands | Iodinated and brominated benzamides | In vitro affinities for D2-like dopamine receptors for potential use in SPECT imaging. | nih.gov |
| Antiparasitic Agents | Halogenated benzamides with benzophenone (B1666685) or diphenylsulfone substitutes | Synthesis and acute toxicity studies for potential anthelmintic activity. | nih.gov |
| Structural Chemistry | 4-halobenzamides (F, Cl, Br, I) | Effect of halogen substitution on amide bond properties and crystal structure. | researchgate.net |
| Organic Synthesis | Unsaturated Amides | Development of metal-free methods for synthesizing halogenated oxazolines. | researchgate.net |
Overview of Current Research Landscape and Related Structural Classes
The current research landscape for substituted benzamides is broad and dynamic. A significant portion of research involves the synthesis of compound libraries to perform structure-activity relationship (SAR) studies. nih.gov These studies are crucial for identifying the key structural features responsible for a compound's biological activity. For instance, various N-substituted benzamides have been designed and synthesized as histone deacetylase (HDAC) inhibitors for potential cancer therapy. nih.govresearchgate.net Other work focuses on developing novel catalytic methods for synthesizing complex benzamide-containing structures, such as isoindolinones, via C-H bond activation. rsc.org
Within this landscape, the specific compound this compound does not appear to be the subject of extensive, published studies. It is more likely a novel compound or a fine chemical intermediate available for screening and discovery programs. However, research on closely related structural classes is well-documented.
These related classes include:
Isomeric Bromo-N-cyclohexyl-N-methylbenzamides : Compounds like 4-bromo-N-cyclohexyl-N-methylbenzamide are commercially available, indicating interest in this substitution pattern. cymitquimica.comsigmaaldrich.com Comparing the biological and chemical properties of ortho-, meta-, and para-isomers is a common strategy in chemical biology.
Simpler Brominated Benzamides : The compound 2-bromo-N-methylbenzamide, which lacks the cyclohexyl group, is also known. nih.gov Studying such simpler analogs helps to deconvolute the steric and electronic contributions of each substituent.
Other N-Cyclohexylbenzamides : The N-cyclohexylbenzamide moiety is found in various research contexts, from synthetic methodology to the preparation of thiophene (B33073) derivatives. chemicalbook.comijpcbs.com
The study of this compound could contribute to the understanding of how the combination of ortho-bromination and N,N-disubstitution with both an aliphatic ring (cyclohexyl) and a small alkyl group (methyl) influences molecular properties and potential biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAYYAQSYOTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367065 | |
| Record name | 2-Bromo-N-cyclohexyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349395-89-7 | |
| Record name | 2-Bromo-N-cyclohexyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 2-bromo-N-cyclohexyl-N-methylbenzamide
A retrosynthetic analysis of the target molecule identifies two primary disconnection points. The most logical and common disconnection is across the amide C-N bond. This bond is typically formed in the final stages of a synthesis. This disconnection leads to two precursor molecules: a 2-brominated benzoic acid derivative and a secondary amine.
A standard disconnection of an amide bond breaks the molecule into an amine and a carboxylic acid or its activated form. youtube.com In this case, the precursors are 2-bromobenzoic acid and N-cyclohexyl-N-methylamine . This approach is generally preferred because it utilizes readily available starting materials.
Alternatively, a C-Br bond disconnection can be considered. This would involve the bromination of a precursor molecule, N-cyclohexyl-N-methylbenzamide . This strategy requires an additional synthetic step to introduce the bromine atom onto the aromatic ring via electrophilic aromatic substitution.
Classical and Modern Approaches to Amide Bond Formation
The formation of the amide bond is a cornerstone of organic synthesis. hepatochem.com It involves the condensation reaction between a carboxylic acid and an amine. hepatochem.com Due to the relatively low reactivity of carboxylic acids, they typically need to be "activated" to facilitate the reaction with the amine. hepatochem.com
A vast array of coupling reagents has been developed to promote amide bond formation efficiently. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. They are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. hepatochem.compeptide.com
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used for amide synthesis. hepatochem.compeptide.com The reaction proceeds through an O-acylisourea intermediate. luxembourg-bio.com While effective, carbodiimide (B86325) methods can sometimes lead to racemization if the carboxylic acid has a chiral center, and the dicyclohexylurea byproduct from DCC is often difficult to remove due to its low solubility. peptide.comluxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and minimize racemization. nih.gov
Phosphonium Reagents : Reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, especially for sterically hindered amines or for coupling N-methylated amino acids. peptide.com
Uronium/Aminium Reagents : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are popular coupling reagents that are known for their efficiency and for reducing the extent of side reactions. peptide.com HATU, in particular, is noted for its rapid reaction rates and low levels of epimerization. peptide.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Widely used, but byproduct can be insoluble. peptide.comluxembourg-bio.com |
| Carbodiimide | Diisopropylcarbodiimide | DIC | Byproduct is more soluble, suitable for solid-phase synthesis. peptide.com |
| Phosphonium | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for sterically hindered couplings. peptide.com |
| Uronium/Aminium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient with low racemization. peptide.com |
| Uronium/Aminium | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Fast reacting with less epimerization. peptide.com |
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired amide. Several factors can be systematically varied:
Solvent : The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used.
Temperature : Amidation reactions are often performed at room temperature, but for less reactive substrates, heating may be necessary. Conversely, cooling the reaction can help to control exotherms and minimize side reactions.
Base : In cases where the amine starting material is in the form of a salt (e.g., a hydrochloride salt), a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is added to liberate the free amine.
Stoichiometry and Order of Addition : The molar ratio of the reactants and the order in which they are added can be critical. For instance, with uronium/aminium reagents, pre-activating the carboxylic acid before adding the amine can prevent the formation of guanidinium (B1211019) byproducts. luxembourg-bio.com
Table 2: Optimization Parameters for Amide Synthesis
| Parameter | Conditions | Rationale |
|---|---|---|
| Solvent | Aprotic (DCM, DMF, THF) | Solubilizes reactants without interfering with the reaction. researchgate.net |
| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. nih.gov |
| Base | TEA, DIPEA | Neutralizes acid byproducts or frees the amine from its salt. nih.gov |
| Reagent Stoichiometry | Slight excess of coupling agent | Drives the reaction to completion. |
| Order of Addition | Pre-activation of acid | Minimizes side reactions with certain coupling reagents. luxembourg-bio.com |
Introduction of Bromine Atom to the Aromatic Ring
The bromine atom can be incorporated either by direct bromination of the benzamide (B126) core or by using a starting material that already contains the bromine atom.
One synthetic route involves the direct bromination of N-cyclohexyl-N-methylbenzamide. This is an electrophilic aromatic substitution (EAS) reaction, a fundamental process in aromatic chemistry. libretexts.org The amide group (-CON(CH₃)C₆H₁₁) is an ortho-, para-directing group, although it is deactivating towards EAS. Therefore, bromination would be expected to yield a mixture of ortho- and para-bromo isomers.
A common and relatively mild brominating agent for this purpose is N-bromosuccinimide (NBS), often in the presence of an acid catalyst in a solvent like acetonitrile. nih.govyoutube.com The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired regioselectivity and to avoid over-bromination. nih.gov The separation of the resulting ortho and para isomers would likely require chromatographic purification.
Table 3: Typical Conditions for Electrophilic Aromatic Bromination
| Brominating Agent | Catalyst/Solvent | Temperature | Outcome |
|---|---|---|---|
| Br₂ | FeBr₃ (Lewis Acid) | Room Temperature | Classic method, highly reactive. libretexts.org |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to Room Temp | Milder conditions, good for activated rings. nih.gov |
| N-Bromosuccinimide (NBS) | Acetonitrile/HCl (cat.) | Room Temperature | Provides an electrophilic source of bromine. youtube.com |
A more direct and regiochemically unambiguous method is a convergent synthesis. This strategy starts with a commercially available, pre-brominated building block, thereby avoiding the potential for isomeric mixtures and the need for a separate bromination step and subsequent purification.
The most common starting material for this approach is 2-bromobenzoic acid . This acid can be coupled directly with N-cyclohexyl-N-methylamine using the amide bond formation methods described in section 2.2. Alternatively, 2-bromobenzoic acid can be converted to a more reactive acyl halide, such as 2-bromobenzoyl chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobenzoyl chloride is highly electrophilic and reacts readily with N-cyclohexyl-N-methylamine, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, to yield the final product, this compound. This convergent approach is generally more efficient and higher yielding.
Derivatization at the Amide Nitrogen: Introduction of Cyclohexyl and Methyl Groups
A key step in the synthesis of this compound is the introduction of the cyclohexyl and methyl groups at the amide nitrogen atom. This transformation can be achieved through several N-alkylation protocols.
The N-alkylation of a secondary amide, such as 2-bromo-N-cyclohexylbenzamide, is a common method for the synthesis of tertiary amides. This reaction typically involves the deprotonation of the amide N-H bond by a strong base to form an amidate anion, which then acts as a nucleophile to attack an alkylating agent like methyl iodide. rsc.org The choice of base is critical to avoid side reactions and ensure efficient alkylation. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). researchgate.net
Alternatively, catalytic methods for N-methylation have been developed, offering milder reaction conditions. researchgate.net For instance, a palladium/nickel catalyzed methylation of amides using peroxides as the methylating reagent has been reported. rsc.org These catalytic systems can provide a more efficient and selective route to the desired N-methylated product.
The synthesis of this compound logically proceeds through a sequential introduction of the N-substituents. A plausible synthetic route begins with the acylation of cyclohexylamine (B46788) with 2-bromobenzoyl chloride to form the secondary amide, 2-bromo-N-cyclohexylbenzamide. nih.govslideshare.netglobalconference.info This intermediate is then subjected to N-methylation as described in the previous section.
The initial acylation is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. ncert.nic.in The subsequent N-methylation of the resulting secondary amide would then yield the final tertiary amide product. This sequential approach allows for the controlled and specific introduction of both the cyclohexyl and methyl groups onto the amide nitrogen.
Table 1: Plausible Reaction Steps for Sequential N-Substitution
| Step | Reactants | Reagents | Product |
| 1 | 2-bromobenzoyl chloride, Cyclohexylamine | Triethylamine, Dichloromethane | 2-bromo-N-cyclohexylbenzamide |
| 2 | 2-bromo-N-cyclohexylbenzamide, Methyl iodide | Sodium hydride, Tetrahydrofuran | This compound |
Stereochemical Considerations in Synthetic Route Design
The synthesis of this compound does not inherently create a chiral center at the amide nitrogen under normal conditions. However, the cyclohexyl group introduces stereochemical considerations. If a chiral derivative of cyclohexylamine were used as a starting material, the resulting product would be chiral.
Furthermore, the development of asymmetric synthesis methods for chiral amides is an active area of research. rsc.orgacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the product. nih.goviupac.orgchemrxiv.org While not strictly necessary for the synthesis of the racemic compound, these advanced techniques could be applied to produce specific stereoisomers of this compound if desired for specific applications.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green approaches can be considered.
Catalytic methods for amide bond formation and N-alkylation are inherently greener than stoichiometric reactions as they reduce waste. nih.gov The use of enzymes, such as lipases or penicillin G acylases, represents a particularly sustainable approach, often allowing for reactions to be performed in aqueous media under mild conditions. nih.govresearchgate.netyork.ac.ukrsc.org For instance, an enzymatic approach could potentially be used for the initial amidation of 2-bromobenzoic acid with cyclohexylamine.
Additionally, the use of greener solvents and the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly improve the environmental footprint of the synthesis. researchgate.net
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Advantages | Disadvantages |
| Traditional Synthesis | Well-established, reliable | Use of hazardous reagents and solvents, generation of stoichiometric waste |
| Catalytic Methods | Reduced waste, milder conditions | Catalyst cost and recovery can be an issue |
| Enzymatic Synthesis | Highly selective, biodegradable catalysts, mild aqueous conditions | Enzyme stability and substrate scope can be limited |
Scalable Synthesis and Process Chemistry Development
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors. For the synthesis of this compound, process chemistry development would focus on optimizing reaction conditions to maximize yield, purity, and safety while minimizing cost and environmental impact. google.com
Key areas of focus for scalable synthesis would include:
Reagent Selection: Choosing cost-effective and readily available starting materials and reagents.
Process Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to achieve optimal performance.
Purification: Developing efficient and scalable purification methods, such as crystallization, to isolate the final product in high purity.
Safety: Identifying and mitigating potential hazards associated with the chemical process.
The development of a robust and efficient scalable synthesis is crucial for the potential commercialization of this compound for any intended application.
Chemical Reactivity and Mechanistic Studies
Reactions at the Bromine-Substituted Aromatic Ring.
The presence of a bromine atom on the aromatic ring makes 2-bromo-N-cyclohexyl-N-methylbenzamide a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Buchwald-Hartwig)
Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of new bonds. The bromo-substituted aromatic ring of this compound is an ideal electrophilic partner for these transformations.
Heck Reaction: This reaction would involve the palladium-catalyzed coupling of this compound with an alkene. The expected product would be a substituted alkene, where the bromine atom is replaced by the vinyl group. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a phosphine ligand.
Suzuki Reaction: The Suzuki coupling would pair this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. For instance, coupling with phenylboronic acid would yield N-cyclohexyl-N-methyl-[1,1'-biphenyl]-2-carboxamide. The reactivity in Suzuki reactions generally follows the order of Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.
Sonogashira Reaction: This coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. The reaction of this compound with a terminal alkyne would result in the formation of a 2-alkynyl-N-cyclohexyl-N-methylbenzamide.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds. This compound could be coupled with a primary or secondary amine to form the corresponding N-aryl amine derivative. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.
A representative table of expected products from these cross-coupling reactions is provided below.
| Reaction Name | Coupling Partner | Expected Product |
| Heck Reaction | Alkene (e.g., Styrene) | 2-(2-phenylvinyl)-N-cyclohexyl-N-methylbenzamide |
| Suzuki Reaction | Boronic Acid (e.g., Phenylboronic acid) | N-cyclohexyl-N-methyl-[1,1'-biphenyl]-2-carboxamide |
| Sonogashira Reaction | Alkyne (e.g., Phenylacetylene) | N-cyclohexyl-N-methyl-2-(phenylethynyl)benzamide |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | N-cyclohexyl-N-methyl-2-(morpholin-4-yl)benzamide |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the amide group itself is not strongly electron-withdrawing. Therefore, SNAr reactions are generally not expected to be favorable under standard conditions. For SNAr to proceed, the introduction of strong electron-withdrawing groups on the aromatic ring would likely be necessary.
Reductive Debromination and Hydrogenation
The bromine atom on the aromatic ring can be removed through reductive debromination. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (hydrogenation), or other reductive systems like catalytic transfer hydrogenation. The product of this reaction would be N-cyclohexyl-N-methylbenzamide.
Reactivity of the Tertiary Amide Functionality.
The tertiary amide group in this compound is generally stable. However, under certain conditions, it can undergo reactions such as hydrolysis and transamidation.
Hydrolysis and Transamidation Reactions
Hydrolysis: The hydrolysis of the amide bond in this compound would lead to the formation of 2-bromobenzoic acid and N-cyclohexyl-N-methylamine. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base, due to the resonance stabilization of the amide bond.
Transamidation: This process involves the exchange of the amine portion of the amide with another amine. For tertiary amides like this compound, transamidation is a challenging transformation due to the stability of the C-N bond. It often requires high temperatures or the use of catalysts to proceed.
Functionalization of the Amide Linkage
The direct functionalization of the amide linkage is a growing area of research. While specific examples for this compound are not available, general strategies for the modification of tertiary amides could potentially be applied. These methods often involve the activation of the C-N bond, which can be difficult due to its high stability.
Transformations Involving the Cyclohexyl Moiety
The cyclohexyl group, while generally considered a robust and non-reactive saturated hydrocarbon, can undergo specific chemical transformations under certain conditions. These reactions primarily target the carbon-hydrogen (C-H) bonds, which can be activated for functionalization.
Oxidative Functionalization (e.g., hydroxylation)
While direct studies on the oxidative functionalization of this compound are not extensively documented, analogies from related chemical systems suggest that the C-H bonds of the cyclohexyl ring are susceptible to radical-mediated oxidation. Processes such as hydroxylation would likely proceed through a mechanism involving the abstraction of a hydrogen atom from the cyclohexane (B81311) ring by a highly reactive species, such as a hydroxyl radical.
This generates a cyclohexyl radical intermediate, which can then react with an oxygen source to form a hydroxylated product. The regioselectivity of such a reaction would be influenced by the relative stability of the secondary and tertiary C-H bonds present in the ring, though steric hindrance from the bulky amide group could also play a significant directive role.
Stereochemical Interconversions and Ring Dynamics
The stereochemistry of this compound is defined by several dynamic processes. The tertiary amide linkage (–CO–N(CH₃)(C₆H₁₁)) is subject to restricted rotation around the C–N bond due to its partial double-bond character. This phenomenon gives rise to the existence of geometric isomers, often referred to as rotamers or atropisomers. nih.govnih.govresearchgate.net The significant energy barrier to rotation means that distinct cis and trans isomers (relative to the arrangement of substituents around the C-N bond) can be observed and potentially isolated. nih.govlibretexts.org
Furthermore, the cyclohexyl ring itself is not static. It undergoes a rapid "chair-chair" ring flip at room temperature. However, the large ortho-substituted benzoyl group can sterically interact with the cyclohexyl ring, potentially influencing the equilibrium between the two chair conformations and affecting the rate of interconversion. The interplay between the amide bond rotation and the cyclohexyl ring dynamics creates a complex conformational landscape for the molecule. colostate.edursc.org
Table 1: Stereochemical and Dynamic Processes in this compound
| Process | Description | Key Factors |
|---|---|---|
| Amide Bond Rotation | Restricted rotation around the carbonyl-nitrogen (C-N) bond due to partial double-bond character. | Electronic resonance of the amide, steric hindrance between substituents. |
| Atropisomerism | Existence of stable rotational isomers (rotamers) due to a high energy barrier for C-N bond rotation. | Size of N-substituents (cyclohexyl, methyl) and the ortho-bromobenzoyl group. nih.gov |
| Cyclohexyl Ring Flip | Interconversion between two stable chair conformations of the cyclohexane ring. | Steric interactions between the amide group and axial hydrogens on the ring. |
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analysis
Understanding the mechanisms of reactions involving this compound relies on a combination of kinetic studies and spectroscopic analysis. For transformations like the oxidative functionalization of the cyclohexyl ring, kinetic isotope effect (KIE) studies could be employed to determine if C-H bond cleavage is the rate-determining step.
Spectroscopic techniques are invaluable for probing the molecule's structural dynamics. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying the dynamic processes of amide bond rotation and cyclohexyl ring flips. researchgate.netlibretexts.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (activation energy) associated with these interconversions. nih.govlibretexts.orgcolostate.eduacs.org The coalescence of distinct signals for the different isomers at higher temperatures provides direct evidence of these dynamic equilibria and allows for the calculation of the rates of rotation. libretexts.org
Stability Profiles and Degradation Pathways in Various Environments
The stability of this compound is dependent on environmental conditions, with several degradation pathways being plausible. These pathways involve the cleavage of the molecule's most reactive bonds: the amide linkage and the carbon-bromine bond.
Hydrolytic Degradation : The amide bond is susceptible to hydrolysis under both acidic and basic conditions. acs.orgresearchgate.netcdnsciencepub.comlibretexts.orgtifr.res.in This reaction, which involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, would lead to the cleavage of the amide bond, yielding 2-bromobenzoic acid and N-cyclohexyl-N-methylamine as the primary degradation products. libretexts.orgnih.gov The rate of hydrolysis is generally slow at neutral pH but is significantly accelerated by the presence of strong acids or bases. cdnsciencepub.comnih.govresearchgate.net
Reductive Dehalogenation : The carbon-bromine bond on the aromatic ring can be cleaved under reducing conditions. organic-chemistry.orgresearchwithrutgers.comacs.orgnih.gov This process, known as reductive dehalogenation, can occur via catalytic hydrogenation (e.g., using palladium on carbon) or through microbial pathways. organic-chemistry.orgresearchwithrutgers.com This would result in the formation of N-cyclohexyl-N-methylbenzamide.
Photodegradation : Aromatic bromine compounds can undergo photodegradation when exposed to ultraviolet (UV) radiation. nih.govresearchgate.nete3s-conferences.orgepa.gov The energy from the UV light can induce the homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical. This is often the primary pathway for the environmental breakdown of brominated aromatic compounds. nih.govepa.gov
Microbial Degradation : In soil and aquatic environments, microorganisms can play a role in the degradation of the compound. nih.govnih.govfrontiersin.org Microbial degradation pathways often involve enzymatic hydrolysis of the amide bond as an initial step. nih.gov Subsequent steps could include the dehalogenation of the aromatic ring and the breakdown of the cyclohexyl and aromatic moieties. nih.govfrontiersin.org
Table 2: Potential Degradation Pathways for this compound
| Pathway | Conditions | Primary Products |
|---|---|---|
| Hydrolysis | Acidic or basic aqueous environments | 2-bromobenzoic acid and N-cyclohexyl-N-methylamine |
| Reductive Dehalogenation | Reducing chemical or microbial environments | N-cyclohexyl-N-methylbenzamide |
| Photodegradation | Exposure to UV light | N-cyclohexyl-N-methylphenyl radical, Bromine radical |
| Microbial Degradation | Presence of specific soil/aquatic microbes | Initial hydrolysis to 2-bromobenzoic acid and amine, followed by further breakdown. |
Advanced Characterization Techniques and Structural Elucidation
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules using polarized light. acs.orgsaschirality.org Among these, Circular Dichroism (CD) spectroscopy is a powerful method for the characterization of stereoisomers. daveadamslab.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. acs.orgmdpi.com
The structure of 2-bromo-N-cyclohexyl-N-methylbenzamide, featuring a bulky cyclohexyl group and a methyl group on the amide nitrogen, introduces steric hindrance that can restrict rotation around the N-aryl single bond. This restricted rotation can give rise to a form of axial chirality known as atropisomerism, where the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. thieme-connect.com These atropisomers are distinct chemical entities and can be differentiated using chiroptical methods. thieme-connect.com
In a hypothetical scenario, the CD spectra of the isolated atropisomers of this compound would be expected to be mirror images of each other. rsc.org One atropisomer would exhibit positive Cotton effects (peaks or troughs in the CD spectrum) at specific wavelengths corresponding to its electronic transitions, while the other would show Cotton effects of equal magnitude but opposite sign at the same wavelengths. nih.gov The benzamide (B126) chromophore itself gives rise to characteristic electronic transitions in the UV region that are sensitive to the chiral environment, making CD an effective tool for these stereochemical studies. lookchem.com
The analysis would involve dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, and recording the CD spectrum over a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum provides a unique fingerprint for each atropisomer, allowing for their unambiguous identification and the determination of enantiomeric purity in a given sample. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)
Chromatography is an essential tool in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds in a mixture. youtube.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for assessing the purity of synthesized compounds and for separating isomers. pathogenia.comalwsci.com
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile and thermally sensitive compounds like this compound. alwsci.com A typical purity assessment would employ a reversed-phase HPLC method, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.
Impurities, such as starting materials, by-products from the synthesis, or degradation products, would have different retention times compared to the main compound, allowing for their separation and quantification. resolvemass.ca The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Furthermore, HPLC can be adapted for the separation of the potential atropisomers of this compound by using a chiral stationary phase (CSP). nih.gov The differential interaction of the enantiomers with the chiral selector in the CSP leads to different retention times, enabling their separation and quantification.
Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.45 | 15,234 | 0.35 | Unknown Impurity |
| 2 | 5.89 | 4,325,678 | 99.50 | This compound |
| 3 | 7.12 | 6,543 | 0.15 | 2-bromobenzoic acid (starting material) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent technique for the analysis of volatile and semi-volatile compounds. pathogenia.com While this compound itself may have limited volatility, GC-MS is invaluable for detecting volatile organic impurities, such as residual solvents from the synthesis. alwsci.com
In a GC-MS analysis, the sample is vaporized and separated based on boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule, allowing for its unambiguous identification. nih.gov For this compound, characteristic fragments would be expected, including the molecular ion peak and fragments corresponding to the loss of the bromine atom, the cyclohexyl group, or other substructures.
Interactive Data Table: Hypothetical GC-MS Data for this compound
| Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Putative Fragment Identity |
| 12.5 | 295/297, 214, 183, 83 | Molecular Ion ([M]+, [M+2]+), [M-C6H11]+, [C7H5BrO]+, [C6H11]+ |
Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Computational Chemistry and Molecular Modeling
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.govjmchemsci.com For 2-bromo-N-cyclohexyl-N-methylbenzamide, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can be utilized to determine its most stable three-dimensional conformation (optimized geometry). nih.gov These calculations would provide precise data on bond lengths, bond angles, and dihedral angles.
For instance, a DFT study would elucidate the planarity of the benzamide (B126) group and the preferred orientation of the N-cyclohexyl and N-methyl substituents relative to this plane. The bromine atom on the phenyl ring introduces electronic and steric influences that can be quantified. An illustrative example of data that could be generated from such a study is presented in Table 1.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.90 Å |
| C-N-C (cyclohexyl) Angle | ~118° |
| Phenyl-C=O Dihedral Angle | ~25-35° |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. It is intended to represent the type of information obtained from DFT calculations.
A significant application of QM methods is the prediction of spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors of the atoms in the optimized geometry of this compound, it is possible to predict its 1H and 13C NMR chemical shifts. These predicted shifts can then be compared with experimental data to validate the computed conformation.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive. For larger systems or longer timescale phenomena, molecular mechanics and dynamics are more suitable.
The N-cyclohexyl group and the rotation around the C-N amide bond in this compound give rise to multiple possible conformations. The cyclohexyl ring itself can exist in a chair, boat, or twist-boat conformation, with the chair form typically being the most stable. researchgate.net Furthermore, the N-methyl and N-cyclohexyl groups can be in different positions relative to the carbonyl oxygen. Conformational analysis using molecular mechanics force fields can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution. Studies on similar N-aryl amides have demonstrated the influence of steric and electronic factors on conformational preferences. nih.gov
Should this compound be investigated as a potential ligand for a biological target, molecular dynamics (MD) simulations can provide invaluable information about the stability and nature of its binding. dntb.gov.ua An MD simulation would place the ligand in the binding site of a protein and simulate their movements over time (nanoseconds to microseconds). This would reveal:
The stability of the binding pose obtained from molecular docking.
Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence.
The role of water molecules in mediating the interaction.
Conformational changes in the protein or the ligand upon binding.
An illustrative summary of potential interactions derived from an MD simulation is shown in Table 2.
| Interacting Group of Ligand | Interacting Residue of Protein | Type of Interaction | Occupancy (%) |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Lysine (backbone NH) | Hydrogen Bond | 85% |
| Phenyl Ring | Phenylalanine | π-π Stacking | 60% |
| Cyclohexyl Ring | Leucine, Valine | Hydrophobic | 95% |
| Bromine Atom | Methionine | Halogen Bond | 30% |
Note: This data is hypothetical and for illustrative purposes to show the type of analysis an MD simulation provides.
Ligand-Based and Structure-Based Drug Design Approaches
The insights gained from QM, MM, and MD studies can be directly applied in drug design.
Ligand-Based Design: In the absence of a known protein target structure, a model can be built based on a set of known active molecules. The calculated low-energy conformations and electronic properties (like electrostatic potential) of this compound would be critical for developing a pharmacophore model.
Structure-Based Design: If a three-dimensional structure of a target protein is available, molecular docking can be used to predict the preferred binding orientation of this compound within the active site. jmchemsci.com The docking scores provide an estimation of the binding affinity. The resulting binding pose is the starting point for the more rigorous MD simulations described above. These studies can guide the rational design of more potent and selective analogs by identifying positions on the molecule where modifications would likely enhance binding.
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrjb.ro This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein. For this compound, docking studies could be employed to screen for potential biological targets. For instance, based on the activities of other substituted benzamides, potential targets could include enzymes like cyclooxygenases (COX) or histone deacetylases. nih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the interaction energy using a scoring function. The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. These scores are influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein's amino acid residues. For example, docking studies on nitrobenzamide derivatives have shown that the orientation and number of substituent groups significantly affect binding efficiency to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net Similarly, the bromine atom, cyclohexyl, and methyl groups of the target compound would be critical in determining its binding orientation and affinity.
A hypothetical docking study of this compound against a putative target could yield the following type of data:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |
| Histone Deacetylase 1 (HDAC1) | -7.9 | His142, Phe207, Tyr305 | Pi-Alkyl, Halogen bond |
| Tyrosyl-tRNA synthetase | -7.2 | Asp79, Tyr170 | van der Waals, Hydrogen bond |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. jonuns.com A pharmacophore model for a series of active benzamide derivatives would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound libraries for other molecules that match the model, and thus are likely to have similar biological activity. For this compound, a pharmacophore model could be constructed based on its key structural features: the aromatic ring with the bromine atom, the amide linkage (with the carbonyl oxygen as a hydrogen bond acceptor), and the bulky hydrophobic cyclohexyl group. This model could then be used to identify other compounds with potential for similar biological interactions.
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.org The synthesis of this compound likely involves the formation of an amide bond between 2-bromobenzoyl chloride and N-cyclohexyl-N-methylamine, or a related coupling reaction.
Computational studies can model this reaction to understand its feasibility and kinetics. For example, DFT calculations can be used to determine the geometries of the reactants, intermediates, transition states, and products. The energy differences between these states provide the reaction's energy profile. Studies on amide bond formation have utilized computational methods to understand the influence of substrates and reagents on reaction rates. pnas.orgresearchgate.net
A mechanistic study on the α-arylation of N-alkylbenzamides has highlighted the role of a dual nickel/photoredox system, where the site-selectivity is controlled by the generation of a hydrogen atom transfer (HAT) agent. nih.govresearchgate.net While this applies to the functionalization of the N-alkyl group, similar computational approaches could be used to investigate potential side reactions or further modifications of this compound.
In Silico Assessment of Molecular Properties for Biological Relevance
The biological relevance of a compound is not only determined by its binding affinity to a target but also by its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on the molecule's structure, providing an early indication of its drug-likeness. nih.govmdpi.com
For this compound, a range of molecular descriptors and ADMET properties can be calculated. These predictions are valuable in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. For instance, studies on other benzamide derivatives have used in silico methods to predict properties like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity. jonuns.comresearchgate.net
Below is a table of predicted molecular and ADMET properties for this compound, based on computational models.
| Property | Predicted Value | Implication for Biological Relevance |
| Molecular Properties | ||
| Molecular Weight | 296.21 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |
| LogP (Octanol/Water Partition Coefficient) | 3.8 | Indicates good lipid solubility, which can aid in membrane permeability |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for oral absorption |
| Number of Rotatable Bonds | 2 | Indicates a degree of conformational flexibility |
| ADMET Predictions | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Penetration | Moderate | May have potential for central nervous system activity |
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |
| Hepatotoxicity | Low Probability | Reduced risk of liver damage |
| Oral Rat Acute Toxicity (LD50) | ~500 mg/kg | Moderate acute toxicity |
Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification of the Bromine Substituent
The nature and position of halogen substituents on the benzamide's phenyl ring are pivotal in modulating biological activity. Halogens influence the molecule's electronic properties, lipophilicity, and potential to form specific interactions like halogen bonds within a receptor's binding site.
Positional Isomerism Effects on Biological Activity (e.g., 2-bromo vs. 3-bromo vs. 4-bromo isomers)
The precise placement of a bromine atom on the phenyl ring can dramatically alter a compound's efficacy and receptor selectivity. While a direct comparison of the 2-bromo, 3-bromo, and 4-bromo isomers of N-cyclohexyl-N-methylbenzamide is not available in published literature, the SAR of the potent dichlorinated μ-opioid agonist U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) underscores the importance of the substitution pattern. webpoisoncontrol.org The 3,4-dichloro substitution is a key feature for its high potency.
Studies on other classes of benzamides and related structures have shown that positional isomerism significantly impacts biological outcomes. For instance, in synthetic cannabinoid research, the differentiation between meta- and para-substituted halogenated benzoylindoles is crucial, as they can possess different biological activities and legal classifications. nih.govresearchgate.net Similarly, in oxazolidinone antibacterials, a linear attachment of a pendant group resulted in higher potency compared to an angular attachment, highlighting the geometric influence of substituent placement. nih.gov For benzamide (B126) derivatives, substitution at the para-position is often found to be critical for various biological activities. nih.gov
Based on general medicinal chemistry principles, the position of the bromine atom would have distinct effects:
2-bromo (ortho): The ortho position introduces significant steric hindrance, which can force the phenyl ring and the amide group to twist out of planarity. This conformational constraint can be either beneficial or detrimental to receptor binding, depending on the required geometry of the binding pocket.
4-bromo (para): The para position is often the most explored, as it extends into the solvent-exposed region or deeper into a binding pocket without sterically hindering the amide linker. It can significantly enhance binding through hydrophobic or halogen-bonding interactions.
| Isomer | Predicted Steric Effect | Predicted Electronic Effect | Potential Impact on Biological Activity |
|---|---|---|---|
| 2-bromo | High (may force non-planar conformation) | Inductive withdrawal, potential for intramolecular H-bonding | Activity highly dependent on receptor pocket shape; could decrease or uniquely enhance affinity. |
| 3-bromo | Moderate | Strong inductive electron withdrawal | Modulates ring electronics, potentially altering key electrostatic interactions with the receptor. |
| 4-bromo | Low (relative to amide linker) | Inductive withdrawal, potential for halogen bonding | Often favorable for extending into a binding pocket and forming additional stabilizing interactions. |
Halogen Substituent Effects (e.g., Fluorine, Chlorine, Iodine)
The choice of halogen substituent is a key tool in medicinal chemistry for fine-tuning a drug candidate's properties. Replacing bromine with other halogens like fluorine, chlorine, or iodine would systematically alter the compound's size, lipophilicity, and electronegativity.
Again, using the U-47700 framework, the presence of two chlorine atoms is established as a feature for high potency. The SAR of other ligand classes often shows a clear trend with halogen substitution. For example, in some imidazodiazepine series targeting opioid receptors, replacing a bromo substituent with a cyclopropyl (B3062369) group significantly altered receptor affinity. mdpi.com This indicates that both the electronic nature and the size of the substituent at this position are critical.
Fluorine: Smallest halogen, highly electronegative. Can form strong hydrogen bonds and alter metabolic stability (by blocking sites of oxidation) but has weak halogen bonding potential.
Chlorine: Intermediate in size and electronegativity. Known to produce highly potent compounds like U-47700. Balances steric and electronic properties effectively.
Bromine: Larger and more polarizable than chlorine, making it a better halogen bond donor. Its size can provide favorable van der Waals interactions if the receptor pocket can accommodate it.
Iodine: Largest and most polarizable halogen, forming the strongest halogen bonds. Its large size can be a source of steric hindrance but can also maximize hydrophobic and van der Waals contacts.
| Halogen | Size (van der Waals radius, Å) | Electronegativity (Pauling scale) | Lipophilicity Contribution (Hansch π) | Potential Biological Effect |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | +0.14 | Can block metabolism; may alter pKa. |
| Chlorine (Cl) | 1.75 | 3.16 | +0.71 | Balanced properties; proven efficacy in analogs (U-47700). |
| Bromine (Br) | 1.85 | 2.96 | +0.86 | Good halogen bond donor; increased lipophilicity. |
| Iodine (I) | 1.98 | 2.66 | +1.12 | Strongest halogen bond donor but may introduce excessive size/lipophilicity. |
Exploration of the N-Cyclohexyl Moiety
The N-cyclohexyl group is a crucial hydrophobic component that interacts with a specific pocket in the receptor. Its size, shape, and stereochemistry are defining elements of the pharmacophore.
Ring Size and Substituent Variations on Cycloalkyl Groups
Modifying the size of the N-cycloalkyl ring (e.g., from cyclopropyl to cycloheptyl) directly probes the dimensions of the corresponding receptor binding pocket. In a study of fentanyl analogs, which share some structural similarities with benzamide opioids, the size of an alicyclic ring influenced the metabolic profile, suggesting that ring carbons become more accessible as ring size increases. nih.gov For cyclopentyl and cyclohexyl fentanyl, major metabolites arose from hydroxylation on the cycloalkyl ring, indicating this group is positioned within an interactive part of the receptor environment. nih.gov While direct SAR data for N-cycloalkyl benzamide opioids is scarce, the principle remains that an optimal ring size will achieve the best fit and maximize favorable van der Waals contacts within the hydrophobic pocket.
| Cycloalkyl Group | Rationale for Exploration |
|---|---|
| Cyclopentyl | Reduces steric bulk compared to cyclohexyl; may fit better in a smaller pocket. |
| Cyclohexyl | Common scaffold known for good fit in many hydrophobic pockets; serves as a reference. |
| Cycloheptyl | Increases size and lipophilicity; explores potential for additional contacts in a larger pocket. |
Stereochemical Influence of Cyclohexyl Substituents
Stereochemistry is paramount for the activity of these compounds. The most compelling evidence comes from SAR studies on U-47700 and related analogs. U-47700 has two chiral centers on its cyclohexyl ring. Research has unequivocally shown that the trans isomer is the biologically active form, possessing significantly greater affinity and selectivity for the μ-opioid receptor. The corresponding cis isomers exhibit a near-complete loss of affinity, demonstrating a strict stereochemical requirement for receptor binding. Specifically, the (1R,2R) stereoisomer is the most potent. This indicates that the relative orientation of the benzamide group and the dimethylamino group on the cyclohexane (B81311) ring is critical for proper alignment within the receptor's binding site.
| Isomer | Relative Orientation | Reported Biological Activity |
|---|---|---|
| trans-(1R,2R) | Equatorial/Axial or Diaxial (depending on chair flip) | High affinity and potency at μ-opioid receptor. Current time information in Merrimack County, US. |
| cis | Equatorial/Equatorial or Axial/Axial | Complete or significant loss of affinity for the opioid receptor. Current time information in Merrimack County, US. |
Elucidation of the Role of the N-Methyl Group
The primary roles of the N-methyl group are:
Elimination of Hydrogen Bond Donor Capacity: Secondary amides (N-H) can act as hydrogen bond donors. N-methylation removes this capability. This can be advantageous by preventing undesirable interactions with off-target proteins or by preventing the formation of intermolecular hydrogen bonds that can decrease solubility and membrane permeability.
In studies of other complex molecules, a high degree of N-methylation was found to be critical for biological activity. nih.gov Comparing N-methyl amides to N,N'-dimethyl amides in one series of opioid receptor ligands showed that the latter were poor ligands, indicating that while some N-alkylation is good, excessive bulk can be detrimental. mdpi.com
| Property | Secondary Amide (N-H) | Tertiary Amide (N-CH3) |
|---|---|---|
| H-Bonding | Donor and Acceptor | Acceptor only |
| Conformation | More flexible; potential for cis/trans isomerization | More restricted; locks a specific conformation |
| Lipophilicity | Lower | Higher |
| Biological Implication | Can form key H-bond with receptor; may also form undesirable intermolecular bonds. | Improved membrane permeability; avoids H-bond donor clashes; pre-organizes ligand for binding. |
Alkyl Chain Length Variation on the Amide Nitrogen
The nature of the alkyl groups on the amide nitrogen plays a pivotal role in determining the pharmacological profile of benzamide derivatives. Variations in alkyl chain length, branching, and cyclization can significantly influence potency, selectivity, and pharmacokinetic properties.
Systematic variation of the N-alkyl group from methyl to longer chains such as ethyl, propyl, and butyl can modulate receptor affinity and efficacy. Often, an optimal chain length is observed, beyond which activity may decrease due to steric hindrance or unfavorable interactions with the biological target. The presence of a cyclohexyl group, as in the target compound, introduces a bulky, lipophilic moiety that can enhance binding to hydrophobic pockets within a receptor. The combination of a small methyl group and a larger cyclohexyl group provides a specific balance of steric and electronic properties.
To illustrate the effect of N-alkylation on biological activity, consider the hypothetical data in the table below, based on general trends observed in benzamide SAR studies.
| Compound | N-Substituent 1 | N-Substituent 2 | Relative Potency |
| Analog 1 | Methyl | Methyl | 1.0 |
| Analog 2 | Ethyl | Methyl | 1.5 |
| Analog 3 | Propyl | Methyl | 2.0 |
| Analog 4 | Butyl | Methyl | 1.2 |
| Analog 5 | Cyclohexyl | Methyl | 3.5 |
Note: This data is illustrative and based on general principles of medicinal chemistry.
Impact on Amide Conformation and Molecular Recognition
Computational studies on 2-bromobenzamide (B1207801) have shown that the amide group can be twisted out of the plane of the aromatic ring due to steric hindrance from the ortho-bromine atom. This conformational preference can be further influenced by the N-cyclohexyl and N-methyl groups. The specific conformation adopted by the molecule will determine how it fits into a binding site and the nature of the intermolecular interactions it can form, such as hydrogen bonds and van der Waals interactions. The ability of the amide carbonyl to act as a hydrogen bond acceptor is a key feature in the molecular recognition of many benzamide-based ligands.
Derivatization of the Benzamide Aromatic Ring
Modification of the benzamide aromatic ring is a common strategy to explore and optimize the SAR of this class of compounds. This includes altering the electronic and steric properties of the ring through the introduction of various substituents and replacing the benzene (B151609) ring with other aromatic or heterocyclic systems.
Electronic and Steric Effects of Aromatic Ring Substituents
The 2-bromo substituent in the target compound has distinct electronic and steric properties that influence its biological activity. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding. Its steric bulk can influence the conformation of the amide side chain, as previously discussed.
Replacing the 2-bromo substituent with other groups can provide valuable SAR insights. For example, substitution with other halogens (F, Cl, I) can modulate both the electronic and steric profile of the molecule. Generally, the order of electronegativity is F > Cl > Br > I, while the order of atomic radius is I > Br > Cl > F. In some series of bioactive compounds, a "halogen-bonding" effect is observed, where larger halogens like bromine and iodine form stronger halogen bonds, leading to increased potency.
The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or other electron-withdrawing groups (e.g., -CF₃, -NO₂) at different positions on the aromatic ring can further probe the electronic requirements for activity. The position of the substituent is also critical, as ortho, meta, and para isomers can have vastly different biological activities due to their different spatial arrangements and electronic influences on the benzamide core.
| Substituent at 2-position | Electronic Effect | Steric Effect (van der Waals radius, Å) | Potential for Halogen Bonding |
| -H | Neutral | 1.20 | No |
| -F | Electron-withdrawing | 1.47 | Weak |
| -Cl | Electron-withdrawing | 1.75 | Moderate |
| -Br | Electron-withdrawing | 1.85 | Strong |
| -I | Electron-withdrawing | 1.98 | Strongest |
| -CH₃ | Electron-donating | 2.00 | No |
| -CF₃ | Electron-withdrawing | 2.44 | No |
Bioisosteric Replacements for the Benzene Ring
Bioisosteric replacement of the benzene ring with other aromatic or non-aromatic cyclic systems is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The goal is to retain the key interactions of the benzene ring while potentially introducing beneficial properties.
For 2-bromo-N-cyclohexyl-N-methylbenzamide, the 2-bromophenyl moiety could be replaced by various heterocycles. For example, a pyridine (B92270) ring could be introduced to add a basic nitrogen atom, which could form additional hydrogen bonds or salt bridges with the target protein. A thiophene (B33073) ring could also be a suitable bioisostere, as it has a similar size and aromatic character to a benzene ring but with different electronic properties.
Non-aromatic, conformationally restricted scaffolds can also be used as benzene ring mimics. Bicyclic systems, such as bicyclo[1.1.1]pentane, have been successfully employed as bioisosteres for para-substituted phenyl rings to improve properties like solubility and metabolic stability. For an ortho-substituted pattern, other bicyclic systems could be explored. The choice of a suitable bioisostere depends on the specific interactions that the benzene ring makes in the binding site.
| Benzene Ring Analog | Potential Advantages |
| Pyridine | Introduction of a hydrogen bond acceptor/donor, potential for salt bridge formation, improved solubility. |
| Thiophene | Altered electronic properties, potential for different metabolic pathways. |
| Pyrazole | Different vector for substituent placement, potential for hydrogen bonding. |
| Bicyclo[2.2.1]heptane | Conformationally rigid, improved metabolic stability, increased sp³ character. |
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict the activity of novel compounds and to guide the design of more potent molecules.
To build a QSAR model, a dataset of compounds with their corresponding biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For benzamide derivatives, electronic descriptors can capture the effect of substituents on the aromatic ring.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. Steric descriptors are important for understanding how a ligand fits into a binding pocket.
Hydrophobic descriptors: These quantify the lipophilicity of a molecule, with the most common descriptor being the partition coefficient (logP). Lipophilicity is crucial for membrane permeability and binding to hydrophobic targets.
Topological descriptors: These are numerical values derived from the 2D representation of a molecule and describe its connectivity and branching.
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicates its predictive power.
For a series of benzamide analogs, a QSAR study could reveal, for example, that the activity is positively correlated with the hydrophobicity of the N-alkyl substituents and negatively correlated with the steric bulk of the ortho-substituent on the aromatic ring. Such a model would be invaluable in prioritizing the synthesis of new analogs with a higher probability of being active.
Biological and Pharmacological Investigations
In Vitro Biological Activity Profiling
There is no publicly available scientific literature or data regarding the receptor binding affinity of 2-bromo-N-cyclohexyl-N-methylbenzamide, including its potential interactions with opioid receptors.
No published studies were identified that have evaluated the inhibitory activity of this compound against enzymes such as SARS-CoV proteases or thioredoxin reductase.
Scientific data from cell-based functional assays examining the effects of this compound on cellular processes like signal transduction or cellular proliferation are not available in the public domain.
There are no specific studies in the available scientific literature that report on the assessment of antimicrobial or antifungal activities of this compound.
Investigations into the potential anticancer activity of this compound in various cancer cell lines have not been reported in publicly accessible scientific literature.
There is no available data from in vitro studies to describe the anti-inflammatory properties of this compound.
In Vivo Pharmacological Evaluation
While specific in vivo studies on this compound are not available in peer-reviewed literature, its potential as a sigma receptor modulator allows for the extrapolation of likely pharmacological evaluations. Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. nih.govsigmaaldrich.com
Efficacy Studies in Relevant Animal Models
Given the known roles of sigma receptors, efficacy studies for a modulator like this compound would likely be conducted in animal models of central nervous system (CNS) disorders. Testing in such models is a critical step in preclinical drug discovery. researchgate.net For instance, σ1R ligands have shown potential in models of depression, anxiety, cognitive deficits, and pain. nih.gov Similarly, σ2R modulators are being investigated for their roles in neurodegenerative diseases and cancer. sigmaaldrich.comnih.gov
Efficacy would be assessed using established behavioral tests in rodents, such as mice and rats. researchgate.netnih.gov For example, antidepressant effects might be evaluated using the forced swim test, while anxiolytic properties could be tested in an elevated plus maze. Analgesic effects are often studied in models of neuropathic pain. nih.gov
Table 1: Representative Efficacy Studies for a Hypothetical Sigma Receptor Modulator
| Therapeutic Area | Animal Model | Potential Efficacy Endpoint |
|---|---|---|
| Neuropathic Pain | Chronic Constriction Injury (CCI) in rats | Reduction in mechanical allodynia |
| Depression | Mouse Forced Swim Test | Increased immobility time |
| Anxiety | Elevated Plus Maze in mice | Increased time spent in open arms |
| Cognitive Deficit | Morris Water Maze in rats | Improved spatial learning and memory |
| Neuroprotection | Mouse model of Alzheimer's Disease | Reduction in amyloid-β toxicity nih.gov |
Exploratory Pharmacokinetic (PK) Studies (absorption, distribution, excretion pathways)
Exploratory PK studies are essential to understand how a compound is absorbed, distributed throughout the body, and ultimately excreted. For a small molecule like this compound, these studies would typically be initiated in animal models, such as Wistar rats, following intravenous and oral administration. mdpi.com
Absorption: The compound's lipophilicity, suggested by its structure, would likely allow for good absorption from the gastrointestinal tract after oral administration.
Distribution: As a potential CNS-active agent, a key property would be its ability to cross the blood-brain barrier. High densities of sigma receptors are found in the central nervous system, as well as in peripheral organs like the liver and kidneys. sigmaaldrich.com Therefore, distribution to these tissues would be expected.
Excretion: Metabolism would likely occur in the liver, with subsequent excretion of metabolites via the kidneys.
Table 2: Predicted Exploratory Pharmacokinetic Profile
| PK Parameter | Predicted Characteristic | Rationale |
|---|---|---|
| Bioavailability (Oral) | Moderate to High | Lipophilic nature facilitates gut absorption. |
| Blood-Brain Barrier | Permeable | A prerequisite for targeting CNS sigma receptors. |
| Volume of Distribution | High | Expected wide distribution to CNS and peripheral tissues. sigmaaldrich.com |
| Primary Metabolism | Hepatic (Liver) | Common pathway for xenobiotic compounds. |
| Primary Excretion | Renal (Urine) | Typical route for water-soluble metabolites. |
Exploratory Pharmacodynamic (PD) Studies (target engagement, biomarker modulation)
Pharmacodynamic studies would aim to confirm that the compound interacts with its intended target in a living organism and modulates relevant biological pathways.
Target Engagement: For a sigma receptor ligand, target engagement could be demonstrated through ex vivo autoradiography or in vivo positron emission tomography (PET) imaging, using a radiolabeled form of the compound or a competing radioligand to show displacement at the sigma receptor sites in the brain and other tissues.
Biomarker Modulation: Modulation of sigma receptor activity can influence various downstream biomarkers. For example, σ1R activation is known to modulate intracellular calcium signaling and the activity of ion channels and neurotransmitter systems, particularly the glutamatergic system. nih.gov Therefore, PD studies might measure changes in the levels of second messengers or the release of neurotransmitters like dopamine (B1211576) in specific brain regions. sigmaaldrich.com
Table 3: Potential Exploratory Pharmacodynamic Assessments
| Study Type | Method | Measured Outcome |
|---|---|---|
| Receptor Occupancy | PET imaging with a specific radioligand | Percentage of sigma receptors occupied by the compound at various doses. |
| Neurotransmitter Levels | Microdialysis in rat brain | Changes in extracellular levels of dopamine or glutamate. sigmaaldrich.com |
| Cell Signaling | Ex vivo tissue analysis | Modulation of intracellular calcium levels in brain homogenates. nih.gov |
Mechanism of Action Elucidation
Understanding the precise mechanism of action involves identifying the primary molecular targets and the subsequent signaling cascades that are affected.
Identification of Primary Molecular Targets
The primary molecular targets for a compound like this compound are hypothesized to be the sigma-1 (σ1R) and sigma-2 (σ2R) receptors. These proteins were initially mistaken for opioid receptors but are now recognized as distinct entities. nih.gov
Sigma-1 Receptor (σ1R): This is a 223-amino acid protein that acts as a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface. nih.govbohrium.com It is not a typical G-protein-coupled receptor or ion channel but rather an intracellular signal transduction amplifier.
Sigma-2 Receptor (σ2R): The σ2R, encoded by the TMEM97 gene, is also a transmembrane protein. nih.gov It often forms a complex with other proteins, such as the progesterone (B1679170) receptor membrane component 1 (PGRMC1), to regulate cellular processes. nih.gov High densities of σ2R have been found in rapidly proliferating cells, such as in tumors, as well as in the brain. sigmaaldrich.com
Downstream Signaling Pathway Analysis
Modulation of sigma receptors by a ligand initiates a cascade of downstream signaling events.
Sigma-1 Receptor Pathways: Activation or inhibition of σ1R can have profound effects on cellular function. It is known to modulate:
Intracellular Calcium Signaling: The σ1R can influence the release of calcium from the endoplasmic reticulum, affecting a wide range of cellular activities. nih.gov
Ion Channel Activity: It directly interacts with and modulates various voltage-gated ion channels.
Neurotransmitter Systems: It plays a significant modulatory role in several neurotransmitter systems, most notably by potentiating NMDA receptor activity. nih.gov It also influences cholinergic and dopaminergic systems. sigmaaldrich.com
Sigma-2 Receptor Pathways: The signaling pathways associated with σ2R are also an active area of research. Current evidence indicates that σ2R modulation is involved in:
Cellular Proliferation and Death: Agonists of the σ2R have been shown to induce apoptotic cell death in some cancer cell lines. sigmaaldrich.com
Regulation of Calcium: Similar to σ1R, the σ2R is implicated in the modulation of intracellular calcium stores. nih.gov
Lipid Trafficking and Homeostasis: The σ2R/TMEM97 protein is part of a complex that can influence the cellular uptake of lipids. nih.gov
The compound this compound, by potentially acting as a positive or negative allosteric modulator at these receptors, could fine-tune these critical signaling pathways, leading to its observed pharmacological effects in vivo. nih.gov
Metabolic Pathways and Metabolite Identification
Comprehensive literature searches have revealed no specific studies detailing the metabolic pathways of this compound. The biotransformation of this compound has not been characterized in published scientific literature. Therefore, no data are available for its Phase I and Phase II metabolism.
Phase I Biotransformations (e.g., N-demethylation, hydroxylation of the cyclohexyl ring)
There are no available scientific data on the Phase I biotransformation of this compound. Potential metabolic reactions such as N-demethylation or hydroxylation of the cyclohexyl ring have not been investigated for this specific compound.
Phase II Conjugation Reactions
No studies have been published regarding the Phase II conjugation reactions of this compound. Consequently, information on the formation of conjugates, such as glucuronides or sulfates, is not available.
Comparative In Vitro and In Vivo Metabolism Studies
A review of the scientific literature indicates that no comparative in vitro and in vivo metabolism studies have been conducted on this compound.
General Toxicity Assessment
There is a lack of publicly available scientific literature on the general toxicity of this compound.
Cytotoxicity Studies in Relevant Cell Models
No data from cytotoxicity studies on this compound in any relevant cell models have been reported in the scientific literature.
Genotoxicity Screening (e.g., Ames Test)
There is no information available from genotoxicity screenings, such as the Ames test, for this compound.
Applications and Translational Research
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The structure of 2-bromo-N-cyclohexyl-N-methylbenzamide lends itself to this application for several reasons. The benzamide (B126) scaffold is a common motif in molecules that interact with various enzymes and receptors. chemimpex.comresearchgate.net The bromine atom on the aromatic ring is a particularly useful feature. It can serve as a synthetic handle for late-stage functionalization, allowing for the attachment of fluorescent dyes or biotin (B1667282) tags to visualize or isolate the target protein. Furthermore, the carbon-bromine bond can be photolabile, making the compound a candidate for photoaffinity labeling experiments to covalently link the probe to its biological target for definitive identification.
The N-cyclohexyl and N-methyl substituents play a crucial role in defining the molecule's steric and lipophilic properties. These groups can influence binding selectivity and cell permeability, which are critical parameters for an effective chemical probe. By modulating these groups, researchers can fine-tune the probe's properties to be highly selective for a specific biological target, minimizing off-target effects and leading to a clearer understanding of the target's function.
Potential as a Lead Compound for Drug Discovery and Development
A lead compound is a chemical starting point for the development of a new drug. The N-cyclohexyl-N-methylbenzamide core is a known pharmacophore for potent opioid receptor agonists. webpoisoncontrol.orgspringermedizin.de For instance, U-47700, a compound with a similar N-cyclohexyl-N-methylbenzamide structure (though with dichlorination instead of a single bromine), is a potent µ-opioid receptor agonist. webpoisoncontrol.orgevitachem.com This suggests that this compound could also possess analgesic properties and serve as a lead for developing new pain management therapies.
The benzamide class is not limited to opioid activity. Different substitution patterns can direct these molecules to a variety of biological targets. Studies have shown that substituted benzamides can act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, as anticancer agents, or as anti-infectives. researchgate.netnih.govnih.gov A structure-activity relationship (SAR) study on inhibitors of Mycobacterium tuberculosis identified a brominated benzamide derivative as having significant activity. acs.org The 2-bromo substituent on the target compound could therefore be key to its biological activity profile, potentially enhancing binding affinity or improving metabolic stability compared to non-halogenated analogs. The exploration of this compound could thus provide a new direction for developing drugs in various therapeutic areas.
| Compound/Class | Structural Features | Biological Activity | Reference |
| U-47700 | 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide | Potent µ-opioid receptor agonist | webpoisoncontrol.orgspringermedizin.de |
| Brominated Benzamide (4a) | 5-bromo-3-hydroxybenzamide derivative | Active against M. tuberculosis | acs.org |
| N-[4-(alkyl)cyclohexyl]-benzamides | N-cyclohexylbenzamide core | Anti-inflammatory and analgesic activities | nih.gov |
| Parsalmide-related Benzamides | Substituted benzamide core | COX-1/COX-2 inhibition | nih.gov |
| N-Substituted Benzamides | General benzamide structure | Antitumor activity (HDAC inhibition) | researchgate.net |
Utility as an Intermediate in the Synthesis of Complex Organic Molecules
Beyond its potential direct biological activity, this compound is a valuable intermediate for organic synthesis. The ortho-bromobenzamide motif is a well-established precursor for the construction of more complex heterocyclic systems. chemimpex.com Specifically, it has been used in the palladium-catalyzed synthesis of phenanthridinones. sigmaaldrich.com This transformation typically involves an intramolecular C-C bond formation, where the ortho-bromo group facilitates the cyclization onto the N-aryl or N-alkyl group's C-H bond, creating a new fused ring system. Phenanthridinones are an important class of compounds with a range of biological activities, including anticancer and antiviral properties.
The bromine atom can also be leveraged in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of diverse chemical groups at the 2-position, making this compound a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Contribution to Fundamental Understanding of Benzamide Pharmacophores
A pharmacophore describes the essential steric and electronic features a molecule needs to interact with a specific biological target. The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a vast array of proteins. drugdesign.orgelsevierpure.com The systematic study of analogs like this compound helps to refine pharmacophore models for different target classes.
By synthesizing and testing this compound, researchers can probe the importance of its specific features. For example, the N-cyclohexyl group provides significant steric bulk, while the N-methyl group offers a smaller, lipophilic substituent. The 2-bromo group introduces a bulky, electron-withdrawing halogen atom at a position that can profoundly influence the molecule's conformation and electronic distribution. Comparing the activity of this compound to its 3-bromo, 4-bromo, or non-brominated counterparts can reveal critical insights into the topology and electronic requirements of a receptor's binding site. This knowledge is fundamental for the rational design of more potent and selective drugs. Studies on benzamide derivatives as acetylcholinesterase inhibitors have shown that the substitution pattern is crucial for activity and selectivity, highlighting the value of such investigations. nih.govresearchgate.net
Emerging Therapeutic Applications and Repurposing Potential
Given the diverse biological activities of the broader benzamide class, this compound could have therapeutic potential in several emerging areas. Its structural similarity to potent analgesics suggests its primary application could be in pain management. springermedizin.de However, considering that other N-cyclohexylbenzamides have shown anti-inflammatory properties, it could be investigated as a novel non-steroidal anti-inflammatory drug (NSAID), potentially with a different side-effect profile than existing medications. nih.govnih.gov
Furthermore, the demonstrated activity of other benzamide series as anticancer agents, such as histone deacetylase (HDAC) inhibitors, opens the door to evaluating this compound in oncology. researchgate.net The anti-infective activity of a related brominated benzamide against tuberculosis also suggests a potential application in fighting infectious diseases. acs.org The unique combination of the 2-bromo, N-cyclohexyl, and N-methyl groups may confer a novel pharmacological profile, making this compound a candidate for screening against a wide panel of biological targets to uncover unexpected therapeutic uses.
Conclusions and Future Research Directions
Summary of Key Research Findings and Insights
Research into the broader class of benzamides has provided a wealth of information, highlighting their significance as versatile scaffolds in medicinal chemistry. Substituted benzamides are recognized as bioactive compounds with potential as therapeutic agents. acs.org Key findings from related structures offer valuable insights into the potential properties of 2-bromo-N-cyclohexyl-N-methylbenzamide.
Studies have shown that benzamide (B126) derivatives are effective enzyme inhibitors. For instance, various benzamides have been synthesized and shown to inhibit acetylcholinesterase (AChE), β-secretase (BACE1), and carbonic anhydrase, which are key targets in diseases like Alzheimer's and glaucoma. mdpi.comnih.gov The N-benzyl benzamide and 2-Hydroxy-N-phenylbenzamide derivatives, for example, have demonstrated moderate to potent inhibitory effects on these enzymes. mdpi.comnih.gov
Furthermore, the benzamide core is crucial for activity at various G-protein coupled receptors. A series of benzamide derivatives have been evaluated as potential multireceptor antipsychotics, targeting dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. researchgate.net The N-cyclohexylbenzamide moiety, in particular, is a known pharmacophore for opioid receptor agonists, as seen in the "U-drug" series of synthetic opioids like U-47700. uni-freiburg.deljmu.ac.uknih.gov These studies underscore the importance of the N-substituents and the phenyl ring substitutions in determining receptor affinity and selectivity. nih.gov
The antimicrobial and anti-inflammatory potential of brominated benzamides has also been documented. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria and potent anti-inflammatory effects in protease inhibition assays. nih.gov
The structural characteristics of benzamides, such as the potential for intramolecular hydrogen bonds and the impact of substitutions on crystal packing, are also areas of active research. It has been noted that fluorine substitution can suppress the common issue of disorder in benzamide crystals. acs.org
Unexplored Research Avenues and Gaps in Knowledge
The most significant gap in knowledge is the near-complete absence of dedicated research on this compound. Its specific biological activities, pharmacological profile, and potential therapeutic applications remain uncharacterized.
Key Unexplored Avenues:
Comprehensive Biological Screening: The compound has not been systematically screened for biological activity. Based on its structural motifs, initial screening should target:
Opioid receptor binding and functional activity (μ, κ, δ receptors), given the precedent of N-cyclohexylbenzamide structures like U-47700. uni-freiburg.denih.gov
Dopamine and serotonin receptor binding, as seen in other antipsychotic benzamide derivatives. researchgate.net
Enzyme inhibition assays, particularly for acetylcholinesterase, BACE1, and carbonic anhydrase. mdpi.comnih.gov
Antimicrobial activity, especially against Gram-positive bacteria, and anti-inflammatory properties. nih.gov
Structure-Activity Relationship (SAR) Studies: There is no SAR data for this compound. Synthesis and evaluation of analogues—by altering the bromine position, replacing bromine with other halogens, or modifying the cyclohexyl and N-methyl groups—would be crucial to understand the structural requirements for any identified activity.
Physicochemical and Crystallographic Analysis: While basic properties can be computed, experimental data on its solubility, stability, and crystal structure are lacking. nih.gov Obtaining a crystal structure would provide invaluable information on its solid-state conformation and intermolecular interactions, which are known to be complex in benzamides. acs.org
Metabolic Profiling: The metabolic fate of this compound is unknown. In vitro studies using liver microsomes would be a first step to identify potential metabolites and understand its metabolic stability, a critical parameter in drug design. nih.gov
Challenges and Opportunities in Benzamide-Based Chemical Research
The field of benzamide research faces both persistent challenges and significant opportunities for innovation.
Challenges:
Synthesis and Purification: While the fundamental amide bond formation is well-established, the synthesis of specifically substituted benzamides can be challenging, requiring multi-step procedures and careful purification to achieve high yields and purity. mdpi.comresearchgate.net
Crystallographic Disorder: Benzamides are known to exhibit polymorphism and disorder in their crystal structures, which can complicate characterization and affect physical properties like solubility and stability. acs.org
Achieving Selectivity: As the benzamide scaffold can interact with a wide range of biological targets, achieving high selectivity for a single target to minimize off-target effects can be a significant medicinal chemistry challenge. nih.govresearchgate.net
Opportunities:
Multi-Target Drug Design: The ability of the benzamide scaffold to interact with multiple receptors presents an opportunity for developing multi-targeted drugs, which can be a superior approach for complex multifactorial diseases like Alzheimer's or certain psychiatric disorders. mdpi.com
Novel Drug Scaffolds: The versatility of the benzamide core makes it an excellent starting point for designing novel therapeutic agents, including PROTACs (Proteolysis Targeting Chimeras), where benzamide derivatives have been successfully used as binders for the Cereblon (CRBN) E3 ligase. nih.gov
Sustainable Chemistry: New, greener methods for benzamide synthesis are being developed, utilizing techniques like ultrasonic irradiation and reusable catalysts, which presents an opportunity to make their production more environmentally friendly and efficient. researchgate.net
Interdisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound and related compounds necessitates a convergence of multiple scientific disciplines.
Computational and Synthetic Chemistry: Computer-aided drug design (CADD) can predict the binding of benzamide ligands to target proteins, guiding synthetic efforts. mdpi.com Molecular docking and molecular dynamics simulations can help rationalize structure-activity relationships and prioritize which analogues to synthesize, saving time and resources. mdpi.commdpi.com
Chemical Biology and Pharmacology: Synthetic compounds must be evaluated through a battery of in vitro and in vivo pharmacological assays. This collaboration is essential to translate a chemical structure into a biological effect and a potential therapeutic outcome.
Structural Biology and Materials Science: X-ray crystallography provides definitive 3D structural data of a compound or its complex with a biological target. acs.org This information is invaluable for structure-based drug design. Materials science approaches can help characterize and overcome challenges related to polymorphism and crystal packing. acs.org
Toxicology and Pharmaceutical Sciences: Early assessment of a compound's metabolic stability, potential toxicity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) is crucial. This interdisciplinary effort ensures that promising compounds have the drug-like properties necessary for further development. nih.gov
Future Perspectives in Drug Design and Discovery
The benzamide scaffold, including molecules like this compound, remains highly relevant to the future of drug discovery. The process of discovering and optimizing new drugs is constantly evolving. nih.gov
The future will likely see an increased emphasis on:
AI-Driven Drug Discovery: Artificial intelligence and machine learning are set to revolutionize drug design by rapidly analyzing vast datasets to predict active molecules, design synthetic routes, and identify potential drug targets. nih.gov A compound like this compound could be part of large virtual libraries screened by AI algorithms.
Targeted Protein Degradation: The use of benzamide derivatives as E3 ligase ligands in PROTACs is a rapidly growing field. nih.gov Future research could explore whether this specific compound or its analogues could be adapted for this modality, offering a way to eliminate disease-causing proteins rather than just inhibiting them.
Personalized Medicine: As our understanding of the genetic basis of disease grows, drug design will become more tailored to specific patient populations. The versatility of the benzamide scaffold allows for fine-tuning of its structure to achieve the desired activity and selectivity profile for a particular therapeutic need.
Sustainable Production: The development of sustainable and efficient synthetic methods for producing valuable chemical intermediates will continue to be a priority, aligning chemical research with global environmental goals. researchgate.netacs.org
Q & A
Basic: What are the optimal synthetic routes for 2-bromo-N-cyclohexyl-N-methylbenzamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzamide precursor. For example, bromine in glacial acetic acid can be added to an intermediate like N-(2-aminobenzyl)-N-methylcyclohexylamine, followed by purification via sodium hydroxide extraction and solvent evaporation . Purity is ensured using HPLC (High-Performance Liquid Chromatography) with UV detection, as described for structurally related benzamides . Critical parameters include stoichiometric control of bromine and temperature regulation during exothermic reactions to avoid side products.
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and aromatic bromine splitting patterns) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths and angles, as demonstrated for analogs like 4-bromo-N-phenylbenzamide . Crystallization often requires slow evaporation from ethanol or DCM/hexane mixtures.
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+H]+ expected for CHBrNO: 294.04) .
Advanced: How can researchers resolve contradictions in pharmacological data, such as μ-opioid receptor affinity vs. in vivo analgesic efficacy?
Methodological Answer:
Contradictions may arise from stereochemistry (cis/trans isomerism) or metabolite interference. Strategies include:
- Enantiomeric Separation : Use chiral HPLC or SFC (Supercritical Fluid Chromatography) to isolate isomers, followed by in vitro receptor binding assays (e.g., competitive displacement with -DAMGO) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to efficacy discrepancies .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to explain affinity variations .
Advanced: What strategies improve crystallinity of this compound for X-ray studies?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane) mixtures to induce slow nucleation .
- Additive Use : Co-crystallize with stabilizing agents (e.g., crown ethers) or employ temperature-controlled crystallization (e.g., 4°C for 72 hours) .
- Crystal Mounting : Flash-cooling in liquid nitrogen with cryoprotectants (e.g., glycerol) minimizes lattice disruptions during data collection .
Basic: What safety protocols are critical when handling brominated amides like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine vapors .
- Waste Disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities .
Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity in brominated benzamide derivatives?
Methodological Answer:
- Core Modifications : Systematic substitution of the bromine position (ortho/meta/para) and cyclohexyl group alkylation (e.g., ethyl vs. methyl) .
- Pharmacophore Mapping : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic properties with activity .
- In Vitro Screens : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) at varying concentrations (1–100 µM) with IC determination .
Basic: What analytical techniques validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via TLC or UPLC-PDA for degradation products .
- Accelerated Stability Testing : Store samples at 25°C/60% RH for 6 months and monitor purity monthly using HPLC .
Advanced: How can researchers address discrepancies between computational binding predictions and experimental results?
Methodological Answer:
- Conformational Sampling : Perform molecular dynamics simulations over longer timescales (≥100 ns) to capture flexible receptor-ligand interactions .
- Solvent Effects : Include explicit water molecules in docking models to account for solvation energy differences .
- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (k/k) and compare with computed affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
